molecular formula C18H31N3O6 B15390977 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

Cat. No.: B15390977
M. Wt: 385.5 g/mol
InChI Key: PYYCBPABFFOXLZ-UHFFFAOYSA-N
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Description

The compound 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid (hereafter referred to by its IUPAC name) is a structurally complex molecule featuring a pyrrolidine core, hydroxyamino-oxoethyl substituent, and branched alkyl chains. Key properties include:

  • Molecular Weight: 371.4 g/mol
  • Topological Polar Surface Area (TPSA): 136 Ų
  • Hydrogen Bond Donors/Acceptors: 4/6
  • Rotatable Bonds: 9
  • Stereocenters: 3 defined .

These attributes suggest moderate solubility and bioavailability, influenced by its polar functional groups and stereochemistry.

Properties

Molecular Formula

C18H31N3O6

Molecular Weight

385.5 g/mol

IUPAC Name

2-[[1-[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H31N3O6/c1-10(2)8-12(9-14(22)20-27)17(24)21-7-5-6-13(21)16(23)19-15(11(3)4)18(25)26/h10-13,15,27H,5-9H2,1-4H3,(H,19,23)(H,20,22)(H,25,26)

InChI Key

PYYCBPABFFOXLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

Biological Activity

The compound 2-[[1-[2-[2-(Hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid, also referred to as a derivative of amino acids and peptides, has garnered attention for its potential biological activities. This article reviews its biological functions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C23H36N4O5C_{23}H_{36}N_{4}O_{5}, with a molecular weight of approximately 436.56 g/mol. The structure consists of a pyrrolidine ring, an amino acid moiety, and a hydroxyamino group, contributing to its unique biological properties.

Research indicates that this compound may interact with various biological pathways:

  • Protein Synthesis : It may influence the synthesis of proteins through modulation of ribosomal activity.
  • Cell Signaling : The compound has been linked to the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell growth and survival.
  • Immunological Effects : It shows potential in modulating immune responses, possibly influencing cytokine production and immune cell activation.

Biological Activities

The biological activities of the compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains, potentially through disruption of cell wall synthesis or function.
Antioxidant Scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
Neuroprotective Shows promise in protecting neuronal cells from apoptosis under stress conditions.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .
  • Neuroprotective Effects :
    In vitro studies on neuronal cell lines showed that treatment with the compound reduced apoptosis induced by oxidative stress. This effect was linked to the activation of the Nrf2 pathway, which enhances the expression of antioxidant genes .
  • Anti-inflammatory Properties :
    Research indicated that the compound inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS, suggesting its potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Pyrrolidine ring with hydroxyamino-oxoethyl and 4-methylpentanoyl substituents.
  • Branched 3-methylbutanoic acid terminus.
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid
  • Benzoic acid backbone with piperidin-1-ylphenyl and ethoxy groups.
  • Larger aromatic system (benzene ring) and extended alkyl chain .
Substance P Analogue (CAS 71977-09-8)
  • Polypeptide-like structure with multiple amide bonds, phenylpropanoyl, and methylsulfanyl groups.
  • Higher complexity (537 topological complexity vs. target’s 371.4 MW) .
Lisinopril (CAS 76547-98-3)
  • ACE inhibitor with pyrrolidine-2-carboxylic acid and phenylpropyl moieties.
  • Similar pyrrolidine core but lacks hydroxyamino-oxoethyl group .

Molecular and Physicochemical Properties

Compound Molecular Weight (g/mol) TPSA (Ų) H-Bond Donors/Acceptors Rotatable Bonds
Target Compound 371.4 136 4/6 9
(S)-2-Ethoxy...benzoic Acid 452.59 78.9* 3/5 11*
Substance P Analogue ~1000 (estimated) >200* >10/>15 >15
Lisinopril 441.53 134 5/7 10

*Estimated based on structural analogs .

Key Observations :

  • Its high TPSA (136 Ų) exceeds Lisinopril’s (134 Ų), suggesting comparable solubility but reduced blood-brain barrier penetration.
  • The Substance P analogue’s extreme complexity likely limits oral bioavailability due to poor absorption .

Pharmacological Implications

  • Target vs. Lisinopril: Both share pyrrolidine-carboxylic acid motifs, but Lisinopril’s phenylpropyl group enhances angiotensin-converting enzyme (ACE) binding. The target’s hydroxyamino group may confer unique metal-binding or protease inhibition properties .
  • Target vs. Benzoic Acid Derivative : The latter’s piperidin-1-ylphenyl group could improve CNS activity but increase metabolic instability due to aromatic oxidation .
  • Target vs. Substance P Analogue : The analogue’s methylsulfanyl and multiple amide bonds may improve metabolic stability but reduce solubility and absorption .

Stereochemical Considerations

  • The target compound’s 3 defined stereocenters contrast with Lisinopril’s 2 and the benzoic acid derivative’s 1. This enhances selectivity for chiral targets but complicates synthesis .

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